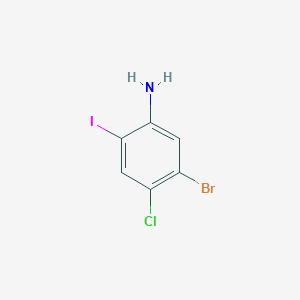

5-Bromo-4-chloro-2-iodoaniline

Vue d'ensemble

Description

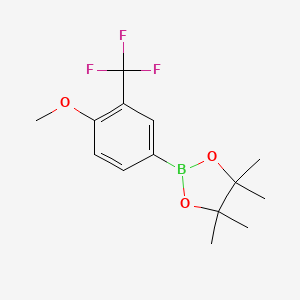

5-Bromo-4-chloro-2-iodoaniline is a chemical compound with the molecular formula C6H4BrClIN . It is a derivative of 2-iodoaniline . The compound is used in laboratory settings and for the synthesis of other substances .

Synthesis Analysis

The synthesis of this compound can be achieved through a series of reactions. Aniline can be converted to acetanilide using acetic anhydride. Then, bromine is added to acetanilide in a solution of acetic acid to yield 4-bromoacetanilide. Chlorine is then introduced to 4-bromoacetanilide again in a solution of acetic acid to produce 4-bromo-2-chloroacetanilide. An acid-catalyzed hydrolysis then takes place to convert 4-bromo-2-chloroacetanilide to 4-bromo-2-chloroaniline using hydrochloric acid in ethanol. Iodine is then added to the molecule using iodine monochloride in the presence of acetic acid to yield this compound .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with bromine, chlorine, and iodine atoms, and an amine group . The molecular weight of the compound is 332.37 g/mol .Chemical Reactions Analysis

The reactions involved in the synthesis of this compound mostly involve electrophilic aromatic substitution . The acetamido group was found to be better for bromination and chlorination because they required a less activated ring and the reaction could be controlled to give monosubstitution .Applications De Recherche Scientifique

Electrochemical Oxidation

Kádár et al. (2001) investigated the electrochemical oxidation of halogenated anilines, including 4-bromoaniline and 4-iodoaniline, in acetonitrile solution. Their study revealed that these compounds undergo specific oxidation pathways leading to various oxidized and halogenated products. This research highlights the potential of halogenated anilines in electrochemical synthesis and their reactivity under electrochemical conditions (Kádár, Nagy, Karancsi, & Farsang, 2001).

Supramolecular Chemistry

Dey et al. (2003, 2004) conducted studies on the crystal structures of substituted anilines, including the effects of halogen substituents on their supramolecular arrangements. Their work demonstrates how different halogen atoms (chloro, bromo, and iodo) influence the packing and interaction patterns in solid-state structures, offering insights into the design of molecular materials with specific properties (Dey, Jetti, Boese, & Desiraju, 2003); (Dey & Desiraju, 2004).

Synthetic Chemistry

Lin and Prusoff (1978) developed a novel synthetic procedure for the synthesis of halo-substituted nucleosides, showcasing the utility of halogenated anilines as intermediates in the synthesis of biologically relevant molecules. Their methodology underscores the importance of halogenated anilines in medicinal chemistry and drug development (Lin & Prusoff, 1978).

Halogen Bonding in Molecular Structures

Research by Pigge et al. (2006) explored the structural determinants in halogenated compounds, including the role of halogen bonding versus close packing in determining the crystal structures of certain halogenated molecules. This study contributes to our understanding of halogen bonding interactions, which are crucial for designing molecular assemblies and materials (Pigge, Vangala, & Swenson, 2006).

Mécanisme D'action

Target of Action

5-Bromo-4-chloro-2-iodoaniline is a type of aniline derivative . The primary targets of aniline derivatives are often complex and can vary widely depending on the specific derivative and its functional groups.

Mode of Action

Aniline derivatives are known to undergo various chemical reactions, including nucleophilic substitution . The bromo, chloro, and iodo substituents on the aniline ring can potentially interact with other molecules or ions in a biological system .

Pharmacokinetics

It is predicted to have high gi absorption and is likely bbb permeant . It is also predicted to be a CYP1A2 and CYP2C9 inhibitor . These properties could potentially impact the bioavailability of the compound.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other chemicals can affect its reactivity and stability . .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-bromo-4-chloro-2-iodoaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClIN/c7-3-1-6(10)5(9)2-4(3)8/h1-2H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZIRCWGIMZMJTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Cl)I)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3-(Methylsulfanyl)phenyl]-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2821924.png)

![N-(benzo[d]thiazol-6-yl)-3-fluorobenzamide](/img/structure/B2821925.png)

![2-[4-(5-Hydroxy-2-azabicyclo[4.4.0]dec-5-en-2-yl)phenyl]ethanenitrile](/img/structure/B2821926.png)

![2-phenyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2821931.png)

![3-[(2-benzoyl-3-oxo-3-phenyl-1-propenyl)amino]-2H,5H-pyrano[3,2-c]chromene-2,5-dione](/img/structure/B2821935.png)

![2-Methoxyethyl 2-methyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2821937.png)